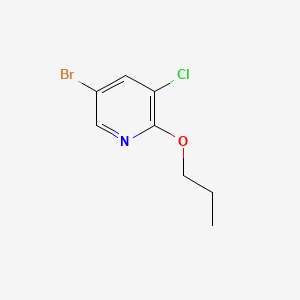

5-Bromo-3-chloro-2-propoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWALSJSXHULGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745081 | |

| Record name | 5-Bromo-3-chloro-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-07-4 | |

| Record name | 5-Bromo-3-chloro-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-propoxypyridine

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a multitude of biological interactions. The precise functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, a critical aspect in the rational design of novel therapeutics and functional materials. Among the vast family of substituted pyridines, 5-Bromo-3-chloro-2-propoxypyridine stands out as a valuable intermediate. Its trifunctionalized nature, featuring a bromine atom, a chlorine atom, and a propoxy group at specific positions, offers a versatile platform for further chemical elaboration through a variety of cross-coupling and substitution reactions. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this important building block, grounded in established principles of organic chemistry.

Retrosynthetic Analysis and Pathway Rationale

A logical retrosynthetic analysis of the target molecule, this compound, points towards a nucleophilic aromatic substitution (SNAr) as the key bond-forming step for the introduction of the propoxy group. The ether linkage strongly suggests a Williamson ether synthesis-type disconnection. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the positions ortho (2-) and para (4-) to the ring nitrogen.[1][2] This inherent reactivity is a cornerstone of the proposed synthetic strategy.

Our forward synthesis, therefore, will logically proceed through two main stages:

-

Synthesis of a Key Precursor: The preparation of a suitably activated pyridine derivative, namely 2,3-dichloro-5-bromopyridine. The chlorine atom at the 2-position will serve as an excellent leaving group in the subsequent SNAr reaction.

-

Nucleophilic Aromatic Substitution: The displacement of the 2-chloro substituent by a propoxide nucleophile to yield the final product.

This pathway is selected for its reliance on well-understood and scalable reaction classes, offering a high degree of predictability and control over the chemical transformations.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process, beginning with the halogenation of a commercially available starting material to install the requisite chloro and bromo substituents, followed by the nucleophilic displacement to introduce the desired propoxy group.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Key Precursor: 2,3-Dichloro-5-bromopyridine

The synthesis of the pivotal intermediate, 2,3-dichloro-5-bromopyridine, can be approached from commercially available 2-amino-5-bromopyridine. This multi-step process involves the strategic introduction of the chloro and nitro groups, followed by the replacement of the amino functionality.

Step 1a: Nitration of 2-Amino-5-bromopyridine

The initial step involves the nitration of 2-amino-5-bromopyridine to introduce a nitro group at the 3-position. The amino group directs the electrophilic nitrating agent to the ortho and para positions. Due to the presence of the bromine at the 5-position (para to the amino group), the nitration will preferentially occur at the 3-position.

Step 1b: Conversion of the Amino Group to a Chloro Group via Sandmeyer Reaction

Following nitration, the amino group of the resulting 5-bromo-3-nitropyridin-2-amine is converted to a chloro group using a Sandmeyer reaction. This classic transformation involves diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of a chloro group using a copper(I) chloride catalyst. This yields 5-bromo-2-chloro-3-nitropyridine.

Step 1c: Reduction of the Nitro Group and Subsequent Diazotization/Chlorination

The nitro group of 5-bromo-2-chloro-3-nitropyridine is then reduced to an amino group, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation. The resulting 5-bromo-2-chloro-pyridin-3-amine is then subjected to another Sandmeyer reaction to replace the newly formed amino group with a second chloro group, affording the desired precursor, 2,3-dichloro-5-bromopyridine.

Part 2: Nucleophilic Aromatic Substitution to Yield this compound

The final step in this synthesis is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituents renders the carbon at the 2-position highly electrophilic and susceptible to nucleophilic attack.

Reaction Mechanism:

The reaction proceeds via a classic SNAr mechanism.[1] The propoxide anion, generated in situ from propanol and a strong base like sodium hydride, acts as the nucleophile. It attacks the C2 carbon of the pyridine ring, which bears the highly labile chloro leaving group. This addition step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[2] In the final step, the aromaticity is restored by the elimination of the chloride ion, yielding the desired this compound.

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol:

Materials:

-

2,3-Dichloro-5-bromopyridine

-

Anhydrous n-Propanol

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous n-propanol (5 equivalents) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium propoxide will form.

-

Add a solution of 2,3-dichloro-5-bromopyridine (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise to the reaction mixture.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Data Summary

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,3-Dichloro-5-bromopyridine | C₅H₂BrCl₂N | 226.89 | Off-white to yellow solid | 45-48 |

| This compound | C₈H₉BrClNO | 249.52 | Colorless to pale yellow oil | N/A |

Conclusion and Future Perspectives

The synthetic pathway detailed herein provides a reliable and scalable method for the preparation of this compound. The strategy leverages the inherent reactivity of the pyridine ring and employs a robust nucleophilic aromatic substitution as the key transformation. The final product, with its multiple points for further functionalization, is a valuable intermediate for the synthesis of a wide range of more complex molecules in the pharmaceutical and agrochemical industries. Further optimization of reaction conditions, such as exploring alternative bases or solvents, could potentially lead to improved yields and reduced reaction times.

References

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitutions. (2019, January 19). YouTube. [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chloro-2-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the predicted physicochemical properties of the novel compound 5-Bromo-3-chloro-2-propoxypyridine. As a compound of interest in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its properties is crucial for its application in drug discovery and development. This document is structured to provide not just data, but also the scientific rationale behind the predicted properties and detailed methodologies for their experimental determination.

Introduction and Chemical Structure

This compound is a halogenated and alkoxy-substituted pyridine derivative. The unique arrangement of a bromine atom at the 5-position, a chlorine atom at the 3-position, and a propoxy group at the 2-position of the pyridine ring imparts specific electronic and steric characteristics that are expected to influence its reactivity, solubility, and biological activity.

The structural features of this molecule, particularly the presence of two different halogen atoms and an alkoxy group, make it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to generate a library of compounds for screening in drug discovery programs.[1]

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Formula | C₈H₉BrClNO | Based on the chemical structure. |

| Molecular Weight | 250.52 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Halogenated pyridines are typically crystalline solids at room temperature.[1] |

| Melting Point | 50-70 °C | The melting point is influenced by the crystal lattice energy. Compared to 5-Bromo-3-chloro-2-hydroxypyridine (m.p. 165-169 °C), the propoxy group is expected to lower the melting point due to reduced hydrogen bonding capability.[1] The presence of the flexible propoxy chain might also disrupt crystal packing compared to a smaller methoxy group. |

| Boiling Point | > 200 °C (at atm. pressure) | The boiling point is expected to be significantly higher than that of pyridine (-41.6 °C) due to the increased molecular weight and polarity from the halogen and alkoxy substituents.[2] |

| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, dichloromethane, chloroform) | The pyridine nitrogen and the oxygen of the propoxy group can act as hydrogen bond acceptors, imparting some water solubility. However, the hydrophobic pyridine ring, bromine, chlorine, and the propyl chain will dominate, leading to low aqueous solubility.[1] It is expected to be soluble in common organic solvents, a characteristic that is advantageous for its use in synthesis and purification.[1] |

| pKa (of the conjugate acid) | 1.0 - 2.0 | The pyridine nitrogen is basic. However, the electron-withdrawing effects of the bromine and chlorine atoms will significantly reduce the basicity of the nitrogen atom compared to pyridine (pKa = 5.25). The electron-donating effect of the 2-propoxy group will slightly counteract this, but the overall effect is a significant decrease in pKa. Theoretical calculations on substituted pyridines support this prediction.[3][4] |

Experimental Determination of Physicochemical Properties

To validate the predicted properties, the following experimental protocols are recommended.

Melting Point Determination

A precise melting point is a crucial indicator of purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 1-2 mm.[5]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) is used.

-

Measurement:

-

A rapid preliminary heating is performed to estimate the approximate melting range.

-

A second, slower determination is carried out with a heating rate of 1-2 °C per minute near the expected melting point to obtain an accurate value.

-

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5] A sharp melting range (0.5-1.0 °C) indicates high purity.

Figure 2: Workflow for melting point determination.

Solubility Determination

Understanding the solubility profile is essential for formulation and reaction condition optimization.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, chloroform, and hexane.

-

Procedure:

-

Quantification: The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL). For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

Sources

- 1. 5-Bromo-3-chloro-2-hydroxypyridine Supplier China | High Purity Chemical Manufacturer & Safety Data | Buy Online [pipzine-chem.com]

- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-propoxypyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-propoxypyridine, a substituted pyridine derivative of significant interest to professionals in drug discovery, medicinal chemistry, and agrochemical research. While a specific CAS number for this exact propoxy derivative is not prominently cataloged, this document synthesizes data from closely related analogues to present a robust profile of its anticipated characteristics and utility. The core value of this molecule lies in its functionality as a versatile synthetic intermediate.

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its strategic halogenation provides critical handles for further molecular elaboration.[1] The presence of both bromine and chlorine atoms, combined with an alkoxy group, endows compounds like this compound with a unique reactivity profile, making them valuable building blocks for complex target molecules.[2]

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a pyridine ring substituted at the 5-position with a bromine atom, at the 3-position with a chlorine atom, and at the 2-position with a propoxy group (-O-CH₂CH₂CH₃). This specific arrangement of electron-withdrawing halogens and an electron-donating alkoxy group significantly influences the electronic properties and reactivity of the pyridine core.

Predicted Physicochemical Data

| Property | Predicted Value / Data from Analogues | Source / Analogue |

| Molecular Formula | C₈H₉BrClNO | N/A |

| Molecular Weight | ~249.52 g/mol | N/A |

| CAS Number | Not readily available | See analogues: 1431532-94-3 (cyclopropylmethoxy), 1289133-42-1 (isobutoxy)[4][5] |

| Boiling Point | Predicted: >250 °C | Similar to 3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine (265.4±35.0 °C)[6] |

| Density | Predicted: ~1.6-1.7 g/cm³ | Similar to 3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine (1.724±0.06 g/cm³)[6] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethanol).[7] | Based on 5-Bromo-3-chloro-2-hydroxypyridine[7] |

| Appearance | Likely a white to light yellow solid or oil at room temperature. | Based on 5-Bromo-3-chloro-2-methylpyridine |

Synthesis and Reaction Chemistry

The synthesis of 5-bromo-3-chloro-2-alkoxypyridines typically proceeds through well-established nucleophilic aromatic substitution (SNAr) pathways. The electron-deficient nature of the pyridine ring, exacerbated by the halogen substituents, makes the 2-position susceptible to attack by nucleophiles.

Primary Synthetic Route: Alkoxylation of a 2-Halopyridine

A common and efficient method involves the reaction of a 2,5-dibromo-3-chloropyridine or, more preferably, a more reactive 5-bromo-3-chloro-2-fluoropyridine with sodium propoxide. The fluoride ion is an excellent leaving group in SNAr reactions on heteroaromatic rings.

Caption: Synthetic workflow for this compound via SNAr.

Detailed Experimental Protocol (Exemplary)

Objective: Synthesize this compound from 5-Bromo-3-chloro-2-fluoropyridine.

Materials:

-

5-Bromo-3-chloro-2-fluoropyridine (1.0 eq)

-

Anhydrous propanol (3.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Preparation of Sodium Propoxide: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF and anhydrous propanol. Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution. Causality Note: This exothermic reaction generates hydrogen gas and must be done slowly with adequate venting. The NaH deprotonates the propanol to form the sodium propoxide nucleophile in situ.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

-

Nucleophilic Substitution: Add a solution of 5-Bromo-3-chloro-2-fluoropyridine in anhydrous THF dropwise to the sodium propoxide mixture.

-

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Development and Agrochemicals

Halogenated pyridines are indispensable building blocks in modern chemical synthesis.[2] The specific substitution pattern of this compound makes it a highly valuable intermediate for several reasons:

-

Orthogonal Reactivity: The bromine and chlorine atoms offer distinct reactivity for cross-coupling reactions. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the 5-position.

-

Modulation of Physicochemical Properties: The propoxy group at the 2-position increases lipophilicity compared to a hydroxyl precursor, which can be critical for modulating a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, such as improving cell membrane permeability.[3][8]

-

Vector for Further Synthesis: This compound serves as a scaffold to which complex functionalities can be added, a crucial aspect of building libraries for high-throughput screening in drug discovery.[7] Analogous structures are used in the synthesis of agents targeting neurological disorders, cancer, and infectious diseases.[4]

The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry.[9] Halogens can enhance binding affinity to biological targets through halogen bonding, block sites of metabolism to improve pharmacokinetic profiles, and fine-tune the overall electronic properties of a molecule.[10][11]

Safety and Handling

Hazard Identification: Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed and to cause skin and serious eye irritation.[12] It may also cause respiratory irritation.

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[12]

-

Response:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[12]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a medical professional if you feel unwell.[12]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[12]

Conclusion

This compound, as a representative of the 5-bromo-3-chloro-2-alkoxypyridine class, is a strategically designed chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its pre-installed functional handles—a reactive bromine, a less reactive chlorine, and a property-modulating propoxy group—provide chemists with a versatile platform for constructing complex and biologically active molecules. Understanding its synthesis, reactivity, and physicochemical profile is key to leveraging its full potential in the development of next-generation therapeutics and functional materials.

References

-

Krishnamurthy, V. et al. (2014). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC, NIH. Available at: [Link]

-

Pipzine Chemicals. 5-Bromo-3-chloro-2-hydroxypyridine Supplier China. Pipzine Chemicals. Available at: [Link]

-

OUCI (n.d.). Synthesis, physicochemical and vibrational spectral properties of 2–pyridone and 2–aminopyridine derivatives: An experimental and theoretical study. OUCI. Available at: [Link]

-

ResearchGate (n.d.). Pyridines appear as core structures in drugs, ligands, and materials. ResearchGate. Available at: [Link]

-

PubChem. 5-Bromo-2-chloro-3-fluoropyridine. PubChem. Available at: [Link]

-

Knochel, P. et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]

- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

-

AOBChem USA. 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine. AOBChem USA. Available at: [Link]

-

PubMed (2012). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. Available at: [Link]

-

Chen, Y. L. et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. PubMed. Available at: [Link]

-

Shepherd, S. A. et al. (2018). Halogenase engineering and its utility in medicinal chemistry. PMC, NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aobchem.com [aobchem.com]

- 5. 1289133-42-1|3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine|BLD Pharm [bldpharm.com]

- 6. 3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine CAS#: 1289151-18-3 [m.chemicalbook.com]

- 7. 5-Bromo-3-chloro-2-hydroxypyridine Supplier China | High Purity Chemical Manufacturer & Safety Data | Buy Online [pipzine-chem.com]

- 8. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to Substituted Propoxypyridines and Their Bioisosteric Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents. This guide provides an in-depth technical exploration of substituted propoxypyridines and their closely related bioisosteric analogs, such as the pyridylmethyl moieties central to proton pump inhibitors (PPIs). We dissect the causality behind synthetic strategies, elucidate the nuances of structure-activity relationships (SAR), and provide a detailed mechanistic analysis of their application in pharmacology. By grounding our discussion in authoritative literature and providing detailed experimental frameworks, this document serves as a comprehensive resource for professionals engaged in the design and development of novel therapeutics based on this privileged heterocyclic core.

The Privileged Pyridine Scaffold: A Gateway to Bioactivity

The pyridine ring, a six-membered aromatic heterocycle, is a recurring motif in a vast array of natural products, vitamins, and approved pharmaceutical agents.[1][2] Its unique electronic properties, water solubility, and capacity for hydrogen bonding make it a highly versatile scaffold for drug design.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, and metabolic stability. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide focuses specifically on pyridines bearing a propoxy substituent and, more broadly, its bioisosteric analogs where an oxygen-containing linker or a related functional group connects the substituted pyridine core to another pharmacologically relevant moiety. The most prominent and commercially successful examples of this structural class are the Proton Pump Inhibitors (PPIs), where a substituted pyridylmethyl group is linked via a sulfinyl bridge to a benzimidazole core.[3] The principles governing the synthesis and SAR of these compounds are widely applicable across the broader class of substituted alkoxypyridines and their analogs.

Synthetic Strategies for Accessing Functionalized Pyridines

The construction of the substituted pyridine core is a foundational challenge in medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern, the required functional group tolerance, and scalability. Modern synthetic organic chemistry offers a diverse toolkit for this purpose, moving beyond classical condensation reactions to more sophisticated and efficient methodologies.

Key Synthetic Approaches

Several robust methods have been developed for the synthesis of polysubstituted pyridines. Multi-component reactions (MCRs) are particularly powerful, allowing for the rapid assembly of complex pyridine structures from simple, readily available starting materials in a single pot.[4] Other innovative approaches include the remodeling of existing heterocyclic skeletons, such as (aza)indoles, through ring-cleavage reactions to introduce diverse functional groups onto the pyridine scaffold.[1] These methods provide access to a wide range of analogs for SAR studies.

Below is a generalized workflow illustrating a multi-component approach to pyridine synthesis.

Caption: Generalized workflow for multi-component synthesis of pyridines.

Example Protocol: Multi-Component Synthesis of a Polysubstituted Pyridine

This protocol is a representative example based on methodologies described for synthesizing highly functionalized pyridines.[5] The causality for this choice lies in its efficiency and convergence, allowing for rapid generation of molecular diversity from simple precursors.

Objective: To synthesize a 2-amino-3-cyano-4-aryl-6-substituted pyridine derivative.

Materials:

-

Aryl aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Substituted primary amine (e.g., benzylamine) (2.0 mL, used as solvent and reactant)

-

Ethanol (for workup)

-

Ethyl acetate (EtOAc) and Hexanes (for chromatography)

-

Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

-

Reaction Setup: In a 10 mL round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in the primary amine (2.0 mL). Rationale: Using the amine as the solvent ensures a high concentration of the nitrogen source, driving the reaction forward under mild, solvent-free conditions.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc/Hexanes mobile phase. The reaction is complete when the starting enamine spot is consumed and a new, often fluorescent, product spot is observed. Rationale: TLC is a rapid and effective method to monitor the disappearance of reactants and the formation of the product, preventing unnecessary reaction time and potential side-product formation.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess amine.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes. Rationale: Chromatography is essential to isolate the desired pyridine derivative from unreacted starting materials and any side products, ensuring high purity for subsequent characterization and biological testing.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationships (SAR) of Substituted Pyridines

The biological activity of pyridine-containing molecules is exquisitely sensitive to the nature and position of substituents on the ring. Understanding these relationships is paramount for rational drug design.

A comprehensive review of pyridine derivatives with antiproliferative activity found that the presence and positions of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhance activity.[6] Conversely, bulky groups or certain halogen atoms can sometimes decrease it.[6][7] This is often tied to the ability of these functional groups to form key hydrogen bonds with target proteins or to modulate the electronic character of the pyridine ring.

For instance, in a series of 2-methoxypyridine-3-carbonitriles evaluated for cytotoxicity, the substitution pattern on an appended aryl ring dramatically influenced their anticancer effects.[8]

| Compound ID | R-Group (at position 4 of aryl ring) | IC50 (µM) against HepG2 Liver Cancer Cells[8] | Rationale for Activity Change |

| 5a | -H (unsubstituted) | > 100 | Baseline activity is low. |

| 5c | -Cl (Chloro) | > 100 | Weak electron-withdrawing group; minimal impact. |

| 5d | -Br (Bromo) | 2.31 | Halogen bonding and/or favorable steric/electronic properties may enhance binding to the biological target. |

| 5h | -NO2 (Nitro) | 1.83 | Strong electron-withdrawing group; potentially involved in key electronic or hydrogen bonding interactions. |

| 5i | 3-Br, 4-OMe | 1.39 | A combination of electronic (-OMe) and steric/halogen-bonding (-Br) effects leads to the highest potency in this series. |

This table summarizes how systematic changes to a peripheral substituent drastically alter the biological endpoint, providing a clear roadmap for optimization.

Case Study: The Pivotal Role of Substituted Pyridines in Proton Pump Inhibitors (PPIs)

The development of PPIs for treating acid-related gastrointestinal disorders is a landmark achievement in medicinal chemistry, and the substituted pyridine ring is at the heart of their function.[3]

The PPI Pharmacophore

The core structure of most PPIs is a 2-pyridylmethylsulfinylbenzimidazole.[3] Marketed drugs like omeprazole, lansoprazole, and pantoprazole differ only in the substituents on the pyridine and benzimidazole rings.[9] These substituents are not mere decorations; they are critical for modulating the drug's reactivity and, consequently, its clinical performance.

Mechanism of Action

PPIs are prodrugs that require activation in an acidic environment.[10] The mechanism proceeds as follows:

-

Accumulation: The basic pyridine nitrogen allows the PPI to accumulate in the highly acidic secretory canaliculi of gastric parietal cells.

-

Acid-Catalyzed Activation: The pyridine nitrogen is protonated, triggering a molecular rearrangement that converts the initial sulfoxide into a reactive tetracyclic sulfenamide intermediate.[11]

-

Covalent Inhibition: This activated sulfenamide rapidly forms a covalent disulfide bond with cysteine residues (specifically Cys813 and Cys822) on the gastric H+/K+ ATPase (the proton pump).[12]

-

Irreversible Blockade: This covalent modification irreversibly inhibits the pump, preventing the secretion of H+ ions into the gastric lumen and thus raising gastric pH.[12]

The following diagram illustrates this activation and inhibition pathway.

Caption: Mechanism of action for Proton Pump Inhibitors (PPIs).

Influence of Pyridine Substitution on PPI Activity

The rate of the acid-catalyzed rearrangement is highly dependent on the electron density of the pyridine ring.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or methyl (-Me) groups increase the electron density on the pyridine ring. This makes the pyridine nitrogen more basic, facilitating the initial protonation step and accelerating the conversion to the active sulfenamide. Rabeprazole, for instance, has electron-donating groups and exhibits a faster onset of action.

-

Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF3) would decrease the basicity of the pyridine ring, slowing the activation process.

This direct link between the electronic nature of the pyridine substituents and the rate of drug activation is a textbook example of rational drug design, demonstrating how fundamental chemical principles are leveraged to achieve a desired therapeutic profile.[3]

Emerging Therapeutic Applications

Beyond their established role in gastroenterology, substituted pyridines are being actively investigated for a multitude of other therapeutic applications. The structural versatility and tunable properties of the pyridine core make it an attractive starting point for developing novel agents. Recent research has highlighted the potential of pyridine derivatives as:

-

Anticancer Agents: As shown in the SAR table above, numerous pyridine derivatives exhibit potent cytotoxic activity against various cancer cell lines, including those of the liver, prostate, and breast.[6][8]

-

Antimicrobial Agents: Novel pyridine and thienopyridine derivatives have shown significant activity against pathogenic bacteria and fungi, including resistant strains.[2][13]

-

Kinase Inhibitors: The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, with potential applications in metabolic diseases.[14]

The continuous exploration of new synthetic methodologies and a deeper understanding of SAR are paving the way for the development of next-generation therapeutics based on this remarkable scaffold.[15][16]

Conclusion and Future Outlook

Substituted propoxypyridines and their bioisosteric analogs represent a privileged class of chemical structures with profound and proven therapeutic relevance. Their synthesis has evolved to a high degree of sophistication, enabling the creation of vast chemical libraries for biological screening. The clear structure-activity relationships, exemplified by the fine-tuning of PPI activation rates through specific pyridine substitutions, underscore the power of this scaffold in rational drug design.

Future research will likely focus on expanding the therapeutic utility of substituted pyridines into new disease areas, such as oncology and infectious diseases. The development of novel, highly selective pyridine derivatives, guided by computational modeling and advanced synthetic techniques, promises to deliver more effective and safer medicines.[16][17] The pyridine core, with its inherent versatility and rich chemical history, will undoubtedly remain a focal point of innovation in drug discovery for years to come.

References

-

Title: Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC Source: PubMed Central URL: [Link]

-

Title: Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC Source: NIH National Library of Medicine URL: [Link]

-

Title: The Chemically Elegant Proton Pump Inhibitors - PMC Source: NIH National Library of Medicine URL: [Link]

-

Title: The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles Source: MDPI URL: [Link]

-

Title: Synthesis of poly‐substituted pyridines. | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Synthesis of poly substituted pyridines in aqueous media a - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Proton-pump inhibitor - Wikipedia Source: Wikipedia URL: [Link]

- Title: Prodrugs of proton pump inhibitors including the 1h-imidazo[4,5-b] pyridine moiety Source: Google Patents URL

-

Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review Source: AVESIS URL: [Link]

-

Title: Reaction of proton pump inhibitors with model peptides results in novel products - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed Source: PubMed URL: [Link]

-

Title: Full List of PPIs: 6 Proton Pump Inhibitors to Treat Heartburn Source: GoodRx URL: [Link]

-

Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: ResearchGate URL: [Link]

-

Title: (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship Source: ResearchGate URL: [Link]

- Title: RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES Source: Google Books URL

-

Title: Recent Developments in the Synthesis and Applications of Pyridines Source: ScienceDirect URL: [Link]

-

Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC Source: NIH National Library of Medicine URL: [Link]

-

Title: Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review Source: Semantic Scholar URL: [Link]

Sources

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Full List of PPIs: 6 Proton Pump Inhibitors to Treat Heartburn - GoodRx [goodrx.com]

- 10. US20100317689A1 - Prodrugs of proton pump inhibitors including the 1h-imidazo[4,5-b] pyridine moiety - Google Patents [patents.google.com]

- 11. Reaction of proton pump inhibitors with model peptides results in novel products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

The Ascendant Role of Brominated Pyridine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of the burgeoning applications of brominated pyridine derivatives in medicinal chemistry. We will delve into the strategic rationale for incorporating this unique structural motif, its impact on pharmacological activity, and the synthetic methodologies employed in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these versatile compounds.

The Strategic Imperative of the Brominated Pyridine Moiety

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2] Its nitrogen atom imparts desirable physicochemical properties, including improved aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[3] The introduction of a bromine atom to this scaffold is a deliberate and strategic modification that can profoundly influence a molecule's therapeutic potential.

The utility of bromine in drug design extends beyond its role as a simple bulky substituent. It can enhance binding affinity through the formation of halogen bonds, modulate metabolic stability, and provide a reactive handle for further synthetic elaboration.[4] This strategic "bromination" can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

Therapeutic Landscapes Shaped by Brominated Pyridines

Brominated pyridine derivatives have demonstrated significant promise across a spectrum of therapeutic areas, most notably in oncology and neurodegenerative diseases. Their ability to serve as potent and selective inhibitors of key enzymes, such as kinases, has driven much of this research.

Oncology: A Battleground for Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and the addition of a bromine atom can significantly enhance their activity.[4]

One illustrative example is the development of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines as inhibitors of the epidermal growth factor receptor (EGFR), a key target in various cancers. The bromine atom in the 3-position of the phenylamino ring was found to be crucial for potent inhibitory activity. Structure-activity relationship (SAR) studies revealed that this bromine atom likely forms a halogen bond with the protein, contributing to the high binding affinity of these compounds.

Neurodegenerative Disorders: A Glimmer of Hope

While the direct application of brominated pyridine derivatives in treating neurodegenerative diseases is an emerging field, the foundational role of the pyridine nucleus in this area is well-established. Pyridine derivatives are being investigated for their potential to inhibit key enzymes implicated in the pathology of Alzheimer's disease, such as BACE-1, and to modulate the aggregation of amyloid-β peptides.

The incorporation of bromine into these scaffolds is a logical next step to enhance their potency and brain permeability. For instance, the anxiolytic drug Bromazepam , which contains a brominated pyridine ring, demonstrates that this scaffold can be successfully employed in centrally acting agents.

The Power of Halogen Bonding: A Deeper Look

A key factor underpinning the enhanced activity of many brominated pyridine derivatives is the phenomenon of halogen bonding. This is a non-covalent interaction between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein.

The strength of this interaction is influenced by the polarizability of the halogen, with bromine being a particularly effective halogen bond donor. In a protein's active site, a strategically positioned bromine atom can form a strong and directional interaction with a backbone carbonyl or an amino acid side chain, thereby increasing the residence time of the inhibitor and enhancing its potency.

A compelling illustration of this is found in the crystal structure of the first bromodomain of human BRD4 in complex with an inhibitor (PDB ID: 3MXF).[5] Analysis of this structure reveals a close contact between a bromine atom of a ligand and a carbonyl oxygen of the protein, a classic example of a halogen bond contributing to the ligand's affinity.

Caption: Halogen bond between a brominated pyridine and a protein backbone.

Synthetic Strategies: Building the Brominated Pyridine Core

The synthesis of brominated pyridine derivatives is a well-trodden path in organic chemistry, with a variety of robust methods available to the medicinal chemist. The choice of strategy often depends on the desired substitution pattern and the nature of the starting materials.

Direct Bromination of Pyridine Derivatives

The direct bromination of the pyridine ring can be achieved using various brominating agents. A classic and effective method involves the diazotization of an aminopyridine in the presence of hydrobromic acid and bromine.

Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine

-

Reaction Setup: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, add 48% hydrobromic acid.

-

Addition of 2-Aminopyridine: Slowly add 2-aminopyridine to the cooled acid.

-

Bromine Addition: While maintaining the temperature at 0°C or lower, add bromine dropwise.

-

Diazotization: A solution of sodium nitrite in water is added dropwise over 2 hours, keeping the temperature below 0°C.

-

Basification and Extraction: After stirring, a solution of sodium hydroxide is added, ensuring the temperature does not exceed 25°C. The reaction mixture is then extracted with ether.

-

Purification: The ether extract is dried over potassium hydroxide and distilled to yield 2-bromopyridine.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Once the brominated pyridine core is in hand, it serves as a versatile building block for further elaboration using palladium-catalyzed cross-coupling reactions. The Suzuki and Buchwald-Hartwig reactions are particularly powerful tools in this regard.

Experimental Protocol: Suzuki Coupling of a Bromopyridine

-

Reaction Setup: To a reaction vessel, add the bromopyridine, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Simplified workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

-

Reaction Setup: In a reaction tube, combine the bromopyridine, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).

-

Solvent Addition: Add an anhydrous solvent, such as toluene.

-

Reaction: Seal the tube and heat the mixture with stirring for several hours.

-

Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with brine, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Data Summary

| Compound Class | Therapeutic Area | Key Target(s) | Role of Bromine |

| 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines | Oncology | EGFR | Enhances binding affinity through halogen bonding. |

| Bromazepam | Anxiolytic | GABA-A Receptor | Contributes to overall lipophilicity and CNS penetration. |

| Various Kinase Inhibitors | Oncology | Various Kinases | Improves potency and selectivity.[4] |

Conclusion and Future Perspectives

The strategic incorporation of bromine into the pyridine scaffold has proven to be a highly effective strategy in modern drug discovery. The resulting brominated pyridine derivatives have demonstrated significant potential as potent and selective modulators of a variety of biological targets. The ability of the bromine atom to engage in halogen bonding, enhance metabolic stability, and serve as a synthetic handle provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of lead compounds.

As our understanding of the subtle yet profound effects of halogenation on molecular recognition continues to grow, we can anticipate the development of even more sophisticated and effective brominated pyridine-based therapeutics. The continued exploration of this chemical space, coupled with advances in synthetic methodology and computational modeling, promises to unlock new avenues for the treatment of a wide range of human diseases.

References

-

Organic Syntheses Procedure: 2-bromopyridine. Available from: [Link]

-

Filippakopoulos, P., et al. (2010). Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor JQ1. RCSB PDB. [Link]

- Google Patents. (2015). Synthetic method of 3-bromopyridine.

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Montoya-Vargas, J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]

-

FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.). ResearchGate. [Link]

-

Basak, S., et al. (n.d.). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. ResearchGate. [Link]

-

Pyridine and Its Biological Activity: A Review. (n.d.). Asian Journal of Research in Chemistry. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Speculating the Mechanism of Action of 5-Bromo-3-chloro-2-propoxypyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The vast chemical space of substituted pyridines continues to be a fertile ground for the discovery of novel therapeutic agents.[1] Among these, 5-Bromo-3-chloro-2-propoxypyridine presents a unique structural scaffold, the biological activity and mechanism of which remain largely unexplored. This technical guide provides a comprehensive framework for speculating and systematically investigating the mechanism of action of this intriguing molecule. By drawing analogies from structurally related compounds and leveraging established principles of medicinal chemistry and chemical biology, we propose several plausible mechanistic hypotheses. This document is intended to serve as a foundational resource, offering not just theoretical speculation but also detailed, actionable experimental protocols to empower researchers in their quest to elucidate the pharmacological role of this compound.

Introduction: The Therapeutic Potential of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] The electronic properties of the nitrogen atom in the pyridine ring, coupled with the potential for diverse substitution patterns, allow for fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[1] The presence of halogen atoms, such as bromine and chlorine, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity for its target.[5][6] Furthermore, alkoxy substituents, like the propoxy group in the compound of interest, can influence ligand-receptor interactions and pharmacokinetic profiles.[7][8]

This compound combines these key structural features, suggesting a high potential for specific and potent biological activity. However, a thorough review of the existing scientific literature reveals a conspicuous absence of studies detailing its mechanism of action. This guide aims to bridge this knowledge gap by proposing logical and testable hypotheses.

Structural Analogs and Mechanistic Clues

To formulate our hypotheses, we first examined the known biological activities of structurally related compounds.

-

Halogenated Pyridines: Many halogenated pyridines exhibit their effects by interacting with specific biological targets. For instance, certain substituted pyridines are known to act as antagonists or agonists of neuronal nicotinic acetylcholine receptors (nAChRs).[9] The position and nature of the halogen substituents play a crucial role in determining the binding affinity and functional activity at different nAChR subtypes.

-

2-Alkoxypyridines: The 2-alkoxy pyridine moiety is present in a number of pharmacologically active compounds. For example, some 2-aryloxy-4-alkoxy-pyridines have been identified as potent and selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[7]

-

Enzyme Inhibition by Halogenated Aromatics: Halogenated aromatic compounds are known to act as inhibitors of various enzymes.[10][11] The electron-withdrawing nature of halogens can facilitate interactions with active site residues, leading to competitive or non-competitive inhibition.

Based on these precedents, we can speculate on several potential mechanisms of action for this compound.

Hypothesis 1: Modulation of a G-Protein Coupled Receptor (GPCR)

Given the prevalence of substituted pyridines as ligands for various receptors, a primary hypothesis is that this compound acts as a modulator (agonist, antagonist, or allosteric modulator) of a specific G-Protein Coupled Receptor (GPCR). The combination of the pyridine core, halogens, and the propoxy group could provide the necessary pharmacophoric features for high-affinity binding to a GPCR binding pocket.

Proposed Signaling Pathway

Caption: Hypothesized GPCR signaling pathway modulated by the compound.

Experimental Workflow for Hypothesis 1 Validation

Caption: Experimental workflow to investigate GPCR modulation.

Detailed Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) against a GPCR Panel

-

Objective: To identify potential GPCR targets of this compound.

-

Methodology:

-

Utilize a commercially available GPCR panel (e.g., Eurofins SafetyScreen, DiscoverX PathHunter).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Perform single-point concentration screening (e.g., 10 µM) against the entire panel.

-

Assay readouts will depend on the platform (e.g., calcium flux, cAMP levels, β-arrestin recruitment).

-

-

Rationale: This initial broad screen will quickly identify potential "hits" and narrow down the focus to a specific GPCR or a family of GPCRs.

Protocol 2: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound to the identified GPCR target.

-

Methodology:

-

Use cell membranes expressing the target GPCR.

-

Perform a competition binding assay with a known radiolabeled ligand for the target receptor.

-

Incubate membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the IC50, from which the Ki can be calculated.

-

-

Rationale: This experiment confirms direct binding to the receptor and quantifies the affinity of the interaction.

Protocol 3: Functional Assays

-

Objective: To characterize the functional activity of the compound as an agonist, antagonist, or allosteric modulator.

-

Methodology:

-

Use whole cells expressing the target GPCR.

-

For Agonism: Measure the compound's ability to elicit a downstream signal (e.g., cAMP accumulation, calcium mobilization) in the absence of a known agonist.

-

For Antagonism: Measure the compound's ability to inhibit the response induced by a known agonist.

-

For Allosteric Modulation: Assess the compound's effect on the potency and/or efficacy of the endogenous ligand.

-

-

Rationale: These assays are crucial to understand how the compound affects receptor function, which is a key aspect of its mechanism of action.

Hypothesis 2: Inhibition of a Kinase or Other Enzyme

The presence of electron-withdrawing halogen atoms on an aromatic ring is a common feature in many enzyme inhibitors.[5] Therefore, it is plausible that this compound acts as an inhibitor of a specific enzyme, such as a protein kinase, a phosphatase, or a metabolic enzyme. The propoxy group may contribute to binding within a hydrophobic pocket of the enzyme's active site or an allosteric site.

Proposed Mechanism of Enzyme Inhibition

Caption: Hypothesized mechanism of enzyme inhibition by the compound.

Experimental Workflow for Hypothesis 2 Validation

Caption: Experimental workflow to investigate enzyme inhibition.

Detailed Experimental Protocols

Protocol 1: Broad Panel Enzyme Screening

-

Objective: To identify potential enzyme targets of this compound.

-

Methodology:

-

Utilize a commercially available kinase or other enzyme panel (e.g., Reaction Biology, Promega).

-

Perform a single-point concentration screen (e.g., 10 µM) against the panel.

-

Assay readouts will typically measure the inhibition of substrate conversion to product (e.g., using radiometric, fluorescent, or luminescent methods).

-

-

Rationale: This approach allows for an unbiased and rapid identification of potential enzyme targets from a large pool of possibilities.

Protocol 2: IC50 Determination

-

Objective: To determine the potency of the compound against the identified enzyme target.

-

Methodology:

-

Perform a dose-response experiment with increasing concentrations of the compound.

-

Measure the enzyme activity at each concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

-

Rationale: The IC50 provides a quantitative measure of the compound's inhibitory potency.

Protocol 3: Enzyme Kinetic Studies

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Methodology:

-

Measure the initial reaction rates at various substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Km and Vmax.

-

-

Rationale: Understanding the mode of inhibition provides crucial insights into how the compound interacts with the enzyme and its substrate.

Concluding Remarks and Future Directions

The elucidation of the mechanism of action of a novel compound is a cornerstone of drug discovery and development. This guide has presented two plausible and testable hypotheses for the mechanism of action of this compound, based on the known activities of structurally related molecules. The detailed experimental workflows and protocols provided herein offer a clear and logical path forward for researchers to systematically investigate these hypotheses.

It is important to acknowledge that other mechanisms, such as modulation of ion channels or disruption of protein-protein interactions, may also be at play. The initial broad screening approaches outlined in this guide are designed to be adaptable and can be expanded to include other target classes should the initial hypotheses prove inconclusive. Ultimately, a multi-faceted approach, combining in vitro biochemical and cellular assays with in vivo studies, will be necessary to fully unravel the pharmacological profile of this promising, yet enigmatic, molecule.

References

-

Malamas, M. S., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine, a novel class of nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. [Link]

-

Schlunegger, U. P., & Lauber, J. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815-24. [Link]

-

Schultz, T. W., & Moulton, B. A. (1985). Structure-activity relationships of selected pyridines. I. Substituent constant analysis. Ecotoxicology and Environmental Safety, 10(1), 97-111. [Link]

-

Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]

-

Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 344-367. [Link]

-

McNally, A. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

-

Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Arora, P. K., & Copley, S. D. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 889-908. [Link]

-

Chen, Y., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(7), 2267-79. [Link]

-

Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 753-759. [Link]

-

Carlson, G. P. (1978). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. EPA. [Link]

-

Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. [Link]

-

Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

-

Cain, R. B., et al. (1966). The utilization of some halogenated aromatic acids by Nocardia. Effects on the growth and enzyme induction. Biochemical Journal, 101(1), 203-209. [Link]

-

Hattori, S. I., et al. (2023). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [Link]

-

Akcasu, A., et al. (1988). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. Arzneimittel-Forschung, 38(10), 1459-61. [Link]

-

Hattori, S. I., et al. (2023). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Publications. [Link]

-

Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-7. [Link]

-

Abdel-Aziz, A. A. M., et al. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 13(16), 4929-35. [Link]

-

Jatav, V., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1264, 133221. [Link]

-

S. S, S., & G, N. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. [Link]

-

Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1195-1215. [Link]

-

Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4783. [Link]

-

Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. The utilization of some halogenated aromatic acids by Nocardia. Effects on the growth and enzyme induction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Enduring Legacy of Halogenated Pyridines

Abstract

The strategic introduction of halogen atoms onto the pyridine scaffold represents a pivotal development in synthetic and medicinal chemistry. This guide provides an in-depth exploration of the discovery and history of halogenated pyridines, tracing their evolution from challenging curiosities of early organic chemistry to indispensable building blocks in modern drug discovery and materials science. We will examine the fundamental electronic properties of the pyridine ring that dictated the initial synthetic struggles and eventual triumphs. Key historical methodologies, from harsh, non-selective electrophilic substitutions to the elegant regiocontrol offered by diazotization reactions, will be detailed with an emphasis on the mechanistic rationale and experimental causality that drove their development. Furthermore, this guide will bridge the historical context with contemporary applications, showcasing how these foundational discoveries paved the way for advanced, highly selective halogenation techniques. Through detailed protocols, comparative data, and mechanistic diagrams, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of halogenated pyridine chemistry.

The Pyridine Enigma: An Early Synthetic Challenge

The history of halogenated pyridines is fundamentally tied to the intrinsic electronic nature of the pyridine ring itself. First isolated from coal tar in the 19th century, the structure of pyridine, a six-membered aromatic heterocycle with a nitrogen atom replacing a carbon-hydrogen unit, was elucidated in the 1860s and 70s by chemists like Wilhelm Körner and James Dewar.[1][2][3] This nitrogen atom, being more electronegative than carbon, imparts a significant dipole moment to the ring and withdraws electron density, particularly from the C2 (α) and C4 (γ) positions.

This electron-deficient character renders the pyridine ring significantly less susceptible to electrophilic aromatic substitution (EAS) compared to its carbocyclic counterpart, benzene—a fact that profoundly frustrated early attempts at direct halogenation.[4][5] Classical electrophilic halogenation reactions, which work efficiently for benzene, require harsh conditions such as high temperatures and the presence of strong Lewis or Brønsted acids when applied to pyridine.[4][6] These forceful conditions often lead to low yields and mixtures of regioisomers, primarily directing the incoming halogen to the C3 (β) position, the least deactivated site.[4][5] This inherent resistance to facile and selective functionalization presented a significant roadblock, demanding the development of more nuanced and indirect synthetic strategies.

Foundational Methodologies: Unlocking the Halogenated Pyridine Scaffold

The relentless pursuit of these valuable compounds led to the development of several foundational synthetic strategies throughout the late 19th and early 20th centuries. These methods cleverly circumvented the low reactivity of the pyridine ring towards direct electrophilic attack.

From Amines to Halides: The Power of Diazotization

A major breakthrough came with the application of diazotization reactions to aminopyridines. This powerful two-step sequence involves the conversion of a primary aromatic amine to a diazonium salt, which can then be displaced by a halide. This approach provided reliable access to specific regioisomers of chloro- and bromopyridines that were otherwise difficult to obtain.

The Sandmeyer reaction, a cornerstone of aromatic chemistry, proved adaptable to the pyridine series. By treating an aminopyridine with a nitrite source in the presence of a hydrohalic acid (HCl or HBr) and a copper(I) salt catalyst, chemists could reliably install a chlorine or bromine atom at the position formerly occupied by the amino group. A notable example is the synthesis of 2-bromopyridine from 2-aminopyridine.[7]

Experimental Protocol: Synthesis of 2-Bromopyridine via Diazotization

This protocol is adapted from the procedure described by C. F. H. Allen and John R. Thirtle.[7]

Step 1: Formation of the Perbromide Salt

-

In a 5-L three-necked flask equipped with a mechanical stirrer and a thermometer, add 790 mL of 48% hydrobromic acid.

-

Cool the flask in an ice-salt bath to between 10–20°C.

-

Slowly add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes with continuous stirring.

-

While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide precipitates.

Step 2: Diazotization

-

Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 2 hours, ensuring the temperature is strictly maintained at 0°C or below. Nitrogen gas will evolve.

Step 3: Workup and Isolation

-

After the addition is complete, stir the mixture for an additional 30 minutes at low temperature.

-

Slowly add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water, keeping the temperature below 25°C.

-

Extract the resulting mixture with four 250-mL portions of ether.

-

Dry the combined ether extracts over solid potassium hydroxide for 1 hour.

-

Distill the dried extract through a Vigreux column. 2-Bromopyridine distills at 74–75°C/13 mm Hg.